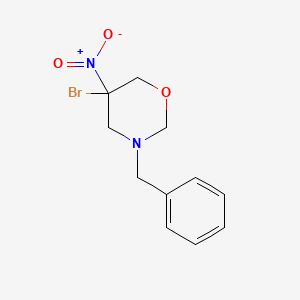
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate is a chemical compound belonging to the class of benzothiophene derivatives It is characterized by the presence of a benzothiophene ring system with a methyl group and an acetate group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate typically involves the reaction of 2-methylbenzothiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-benzothien-3-yl acetate
- 2-Methyl-1,1-dioxido-1-benzothien-3-yl sulfide
- 2-Methyl-1,1-dioxido-1-benzothien-3-yl chloride
Uniqueness
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propriétés
| 62331-83-3 | |
Formule moléculaire |
C11H10O4S |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
(2-methyl-1,1-dioxo-1-benzothiophen-3-yl) acetate |
InChI |
InChI=1S/C11H10O4S/c1-7-11(15-8(2)12)9-5-3-4-6-10(9)16(7,13)14/h3-6H,1-2H3 |
Clé InChI |
HSJVVQFRXCUDGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







